7-Bromo-2-methoxynaphthalen-1-amine
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Overview
Description
7-Bromo-2-methoxynaphthalen-1-amine is an organic compound with the molecular formula C11H10BrNO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom, a methoxy group, and an amine group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methoxynaphthalen-1-amine can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxynaphthalene followed by amination. The bromination reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring.
After bromination, the resulting 7-bromo-2-methoxynaphthalene is subjected to amination. This can be achieved through nucleophilic substitution using ammonia or an amine source under appropriate conditions. The reaction may require a solvent such as ethanol or methanol and a catalyst like palladium on carbon (Pd/C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methoxynaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-methoxynaphthalen-1-amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or sodium thiolate (NaSR) in polar solvents.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: 2-Methoxynaphthalen-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-2-methoxynaphthalen-1-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2-methoxynaphthalen-1-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets. The amine group may also play a role in forming hydrogen bonds or ionic interactions with biological macromolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalen-1-amine: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
7-Bromo-1-naphthylamine: Similar structure but without the methoxy group, affecting its chemical and biological properties.
7-Bromo-2-naphthol: Contains a hydroxyl group instead of an amine group, leading to different reactivity and applications.
Uniqueness
7-Bromo-2-methoxynaphthalen-1-amine is unique due to the combination of the bromine atom, methoxy group, and amine group on the naphthalene ring. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H10BrNO |
---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-2-methoxynaphthalen-1-amine |
InChI |
InChI=1S/C11H10BrNO/c1-14-10-5-3-7-2-4-8(12)6-9(7)11(10)13/h2-6H,13H2,1H3 |
InChI Key |
SEMBYYZGCLUAOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=CC(=C2)Br)C=C1)N |
Origin of Product |
United States |
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